2-[(Tribromomethyl)sulfonyl]quinoline
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Overview
Description
2-[(Tribromomethyl)sulfonyl]quinoline is a chemical compound with the molecular formula C10H6Br3NO2S and a molecular weight of 443.94 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tribromomethylsulfonyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-[(Tribromomethyl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with tribromomethyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the reaction
Chemical Reactions Analysis
2-[(Tribromomethyl)sulfonyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group.
Substitution: The tribromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Tribromomethyl)sulfonyl]quinoline has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Tribromomethyl)sulfonyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The tribromomethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 2-[(Tribromomethyl)sulfonyl]quinoline include other quinoline derivatives with different substituents. For example:
2-[(Dibromomethyl)sulfonyl]quinoline: Similar structure but with two bromine atoms instead of three.
2-[(Chloromethyl)sulfonyl]quinoline: Contains a chloromethyl group instead of a tribromomethyl group.
2-[(Methylsulfonyl)quinoline]: Lacks the halogen atoms, making it less reactive.
The uniqueness of this compound lies in its tribromomethylsulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(tribromomethylsulfonyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEZJMMMHHDWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.